molecular formula C12H11BrO2 B13272893 6-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one

6-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13272893
M. Wt: 267.12 g/mol
InChI Key: FABPANCPHDGYEH-UHFFFAOYSA-N
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Description

6-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H11BrO2. It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a bromine atom and a propanoyl group. This compound is primarily used in research and development within the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one followed by the introduction of a propanoyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform. The propanoylation step involves the reaction with propanoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and optimizing reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups[][3].

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)[][3].

Major Products:

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups[][3].

Scientific Research Applications

6-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and carbonyl group play crucial roles in these interactions, potentially forming covalent bonds or participating in hydrogen bonding .

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-one: The parent compound without the bromine and propanoyl groups.

    6-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the propanoyl group.

    2-Propanoyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom.

Uniqueness: 6-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the bromine atom and the propanoyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

6-bromo-2-propanoyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H11BrO2/c1-2-11(14)10-5-7-3-4-8(13)6-9(7)12(10)15/h3-4,6,10H,2,5H2,1H3

InChI Key

FABPANCPHDGYEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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